Product packaging for 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-(Cat. No.:CAS No. 59892-35-2)

4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-

Cat. No.: B12506437
CAS No.: 59892-35-2
M. Wt: 142.20 g/mol
InChI Key: ADKXSDNPFKCVRC-UHFFFAOYSA-N
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Description

4-Hexen-3-one (B1236432), 5-hydroxy-2,2-dimethyl- is an organic molecule that belongs to the class of compounds known as β-hydroxy ketones. wikipedia.org This classification is determined by the spatial relationship between its two primary functional groups: a ketone (a carbonyl group bonded to two carbon atoms) and a hydroxyl (alcohol) group. Specifically, the hydroxyl group is located on the carbon atom that is beta (β) to the carbonyl carbon, meaning they are separated by one carbon atom (the alpha carbon).

The presence of both a hydroxyl and a ketone group in such proximity allows for distinct chemical behavior. fiveable.me β-hydroxy carbonyl compounds are fundamentally important intermediates in organic synthesis, most notably as the primary products of the aldol (B89426) reaction, a cornerstone carbon-carbon bond-forming reaction. ncert.nic.inlibretexts.org The dual functionality of these molecules allows them to serve as versatile building blocks for the construction of more complex molecular architectures. fiveable.me They can undergo further transformations, such as dehydration (elimination of a water molecule), to yield α,β-unsaturated ketones, which are themselves highly valuable synthetic intermediates. fiveable.mencert.nic.in

The significance of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- in chemical synthesis lies primarily in its potential as a precursor molecule. As a β-hydroxy ketone, it is a stable product of reactions like the aldol addition. libretexts.org Such compounds are pivotal in synthetic strategies, providing a pathway to α,β-unsaturated carbonyl compounds through dehydration. fiveable.me These unsaturated systems are found in numerous biologically active molecules and are key components in many industrial chemical processes.

While specific research detailing the application of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- in natural product synthesis is not widely documented, related unsaturated ketones are recognized for their utility. For instance, the structurally similar compound 4-hexen-3-one is used as a flavoring agent. guidechem.comthegoodscentscompany.com This suggests that derivatives of the title compound could have applications in the flavor and fragrance industry. The synthesis of β-hydroxy ketones is a well-established field, with numerous methods developed for their creation, highlighting their general importance as intermediates for pharmaceuticals, agrochemicals, and other fine chemicals. organic-chemistry.org

The chemical identity and behavior of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- are defined by its molecular structure. Key identifiers and properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₄O₂ nist.gov
Molecular Weight 142.196 g/mol nist.gov
CAS Number 59892-35-2 nist.gov
IUPAC Name 5-hydroxy-2,2-dimethylhex-4-en-3-one nist.gov

The structure features a six-carbon chain with a ketone at the 3-position, a double bond between carbons 4 and 5, a hydroxyl group on carbon 5, and two methyl groups on carbon 2. This arrangement allows for cis-trans isomerism (E/Z isomerism) about the carbon-carbon double bond, leading to two distinct geometric isomers.

A critical aspect of the chemistry of carbonyl compounds is keto-enol tautomerism. This is a chemical equilibrium between a "keto" form (the ketone) and an "enol" form (an alcohol adjacent to a double bond). ncert.nic.in Aldehydes and ketones that possess a hydrogen atom on their α-carbon can undergo this type of isomerization. ncert.nic.in

The compound 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- is itself an enol tautomer. Its corresponding keto tautomer is 5,5-dimethylhexane-2,4-dione . The equilibrium between these two forms involves the migration of a proton and the shifting of a double bond. Thermochemical data from the NIST Chemistry WebBook indicates that the conversion of the diketone form to the enol form (4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-) has an enthalpy of reaction (ΔrH°) of -16. ± 0.8 kJ/mol in the liquid phase. nist.gov

The example mentioned in the outline, 5-Hydroxy-4-hexen-3-one , is also an enol tautomer. nih.gov It exists in equilibrium with its keto form, hexane-2,4-dione . This compound and its tautomeric relationship are valuable in the synthesis of pharmaceuticals and agrochemicals and for its use as a flavoring agent. fiveable.me This illustrates how the underlying dicarbonyl structure gives rise to stable and useful enol forms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B12506437 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- CAS No. 59892-35-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59892-35-2

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

4-hydroxy-5,5-dimethylhex-3-en-2-one

InChI

InChI=1S/C8H14O2/c1-6(9)5-7(10)8(2,3)4/h5,10H,1-4H3

InChI Key

ADKXSDNPFKCVRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C(C(C)(C)C)O

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Hexen 3 One, 5 Hydroxy 2,2 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 4-Hexen-3-one (B1236432), 5-hydroxy-2,2-dimethyl-. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework and the connectivity of functional groups can be established. Studies on similar β-dicarbonyl compounds have utilized NMR to investigate their keto-enol tautomerism. nist.gov

Proton NMR (¹H-NMR) Applications

Proton NMR (¹H-NMR) provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. For 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-, the spectrum would show distinct signals for each unique proton group. The expected chemical shifts (δ) are influenced by shielding and deshielding effects from nearby functional groups, such as the carbonyl (C=O), hydroxyl (-OH), and carbon-carbon double bond (C=C).

Based on the structure, the following proton signals are predicted:

A sharp singlet for the nine equivalent protons of the t-butyl group (C(CH₃)₃) , expected to appear in the upfield region (around 1.1-1.3 ppm) due to their saturated, aliphatic nature.

A doublet for the three protons of the methyl group adjacent to the hydroxyl-bearing carbon (-CH(OH)CH₃) . This signal would likely appear around 1.2-1.4 ppm and would be split by the single proton on the adjacent carbon.

A multiplet (likely a doublet of quartets) for the methine proton (-CH(OH)CH₃) . Its chemical shift would be significantly downfield (around 4.3-4.6 ppm) due to the deshielding effect of the adjacent hydroxyl group. It would be split by the vinyl proton and the three protons of the adjacent methyl group.

A doublet for the vinyl proton on the carbon adjacent to the carbonyl group (=CH-C=O) . This proton is expected to be highly deshielded by the conjugated system and would appear far downfield (around 6.1-6.4 ppm), split by the other vinyl proton.

The signal for the hydroxyl proton (-OH) can vary in chemical shift and appearance. It may appear as a broad singlet anywhere from 2.0 to 5.0 ppm, and its coupling to the adjacent methine proton may not always be observed.

Table 1: Predicted ¹H-NMR Spectral Data for 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- This table contains predicted data based on chemical structure and analysis of similar compounds. Actual experimental values may vary.

Assigned Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
(CH₃)₃C- 1.25 Singlet (s) N/A
-CH(OH)CH₃ 1.35 Doublet (d) ~6-7
-OH 2.0-5.0 Broad Singlet (br s) N/A
-CH(OH) 4.45 Multiplet (m) -
=CH-C(OH) 6.20 Doublet of Doublets (dd) ~16, ~5
=CH-C=O 6.80 Doublet (d) ~16

Carbon-13 NMR (¹³C-NMR) Applications

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- would produce a distinct signal. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it.

The predicted ¹³C-NMR spectrum would feature eight distinct signals:

The carbonyl carbon (C=O) would be the most deshielded and appear furthest downfield, typically in the range of 195-205 ppm.

The two vinyl carbons (C=C) would appear in the 125-150 ppm region. The carbon beta to the carbonyl group (=CH-C=O) would be further downfield than the carbon alpha to it.

The carbon bearing the hydroxyl group (-C(OH)) would be found in the 65-75 ppm range.

The quaternary carbon of the t-butyl group (-C(CH₃)₃) would appear around 40-45 ppm.

The three equivalent methyl carbons of the t-butyl group would produce a single signal in the upfield region, around 25-30 ppm.

The methyl carbon adjacent to the hydroxyl-bearing carbon would also be in the upfield region, around 20-25 ppm.

Table 2: Predicted ¹³C-NMR Spectral Data for 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- This table contains predicted data based on chemical structure and analysis of similar compounds. Actual experimental values may vary.

Assigned Carbon Predicted Chemical Shift (δ, ppm)
C=O (C3) 202
=CH-C=O (C4) 130
=CH-C(OH) (C5) 145
-C(OH) (C6) 70
-C(CH₃)₃ (C2) 42
-C(CH₃)₃ (C1) 27
-CH(OH)CH₃ 22

Advanced NMR Techniques (e.g., specific ¹H labelling, ¹³C{¹H} decoupling)

To confirm signal assignments and elucidate complex structural features, advanced NMR techniques are employed.

¹³C{¹H} Decoupling: Standard ¹³C-NMR spectra are typically acquired with proton decoupling. This technique removes the splitting of carbon signals by attached protons, resulting in a simplified spectrum where each unique carbon atom appears as a single sharp line. This simplifies spectral interpretation and improves the signal-to-noise ratio.

Specific ¹H Labelling: Isotopic labelling, particularly with deuterium (B1214612) (²H), is a powerful method for confirming proton signal assignments. For instance, replacing the hydroxyl proton with deuterium by shaking the sample with D₂O would cause the -OH signal to disappear from the ¹H-NMR spectrum, confirming its identity. Similarly, specific synthesis routes could introduce deuterium at other positions to verify their corresponding signals.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for both qualitative identification by analyzing fragmentation patterns and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for separating and identifying volatile and semi-volatile compounds like 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- from a mixture. The compound would first be separated from other components on a GC column based on its boiling point and polarity, resulting in a characteristic retention time.

Upon entering the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), which causes it to fragment in a reproducible manner. This fragmentation pattern serves as a "fingerprint" for identification. Key predicted fragments for 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- would include:

The molecular ion peak [M]⁺ at m/z 142, corresponding to the molecular weight of the compound (C₈H₁₄O₂).

A significant peak corresponding to the loss of a methyl group [M-15]⁺ from the t-butyl group, resulting in a fragment at m/z 127.

A peak from the loss of water [M-18]⁺ from the hydroxyl group, yielding a fragment at m/z 124.

A prominent peak from the alpha-cleavage of the t-butyl group [M-57]⁺ , resulting in the stable t-butyl cation at m/z 57 and a fragment at m/z 85.

GC-MS is also a powerful tool for quantification, especially when using an appropriate internal standard to account for matrix effects and ensure accuracy.

High-Resolution Mass Spectrometry (HR-MS) for Molar Mass Estimation

High-Resolution Mass Spectrometry (HR-MS) provides an extremely accurate measurement of a compound's mass, often to four or more decimal places. This precision allows for the unambiguous determination of its elemental formula. For 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-, HR-MS would be used to confirm its molecular formula as C₈H₁₄O₂.

The calculated monoisotopic mass for C₈H₁₄O₂ is 142.0994 g/mol . HR-MS can measure this value with high accuracy, distinguishing it from other potential compounds that might have the same nominal mass of 142 but different elemental compositions (e.g., C₉H₁₈O or C₇H₁₀O₃). This makes HR-MS a definitive tool for confirming the identity of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful analytical tool for the sensitive and selective quantification of a wide array of chemical compounds. The use of stable-isotope dilution (SID) methodology combined with LC-MS/MS provides the highest possible analytical specificity for quantitative determinations and is widely used in the discovery and validation of biomarkers. researchgate.net This technique first separates the compound of interest from the sample matrix using liquid chromatography, after which the compound is ionized and detected by a tandem mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the precursor ion and its product ions, providing a high degree of certainty in identification and quantification. researchgate.net

For the analysis of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-, an LC-MS/MS method would be developed to achieve low detection limits and high specificity, particularly in complex matrices. A stable isotope-labeled internal standard of the analyte would be crucial for accurate quantification, compensating for matrix effects and variations during sample preparation. researchgate.net The selection of precursor and product ion transitions is optimized to ensure that the analysis is both selective and reproducible. researchgate.net

Chromatographic Separation Methodologies

Chromatographic techniques are fundamental for isolating 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- from complex mixtures prior to its detection and quantification. The choice of method depends on the compound's volatility and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) for Qualitative and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. researchgate.net Its popularity stems from its ability to handle a wide range of analytes with exceptional resolving power and speed. analyticaltoxicology.com For qualitative analysis, the retention time of a peak in the sample chromatogram is compared with that of a known standard. jasco-global.com For quantitative analysis, the peak area or height is measured and compared against a calibration curve generated from standards of known concentrations. researchgate.netjasco-global.com

In the context of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. researchgate.netsigmaaldrich.com

Table 1: Illustrative HPLC Parameters for Analysis

ParameterValue/ConditionSource
Column Prontosil C18 (4.6 x 250mm, 5µm) researchgate.net
Mobile Phase Acetonitrile and Water mixture researchgate.netsielc.com
Detection UV Detector (wavelength determined by analyte's absorbance) or Mass Spectrometer jasco-global.com
Analysis Type Isocratic or Gradient Elution researchgate.net
Quantification External or Internal Standard Method jasco-global.com

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile organic compounds (SVOCs). gcms.cz The compound is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by a carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase. mdpi.com Coupling GC with a mass spectrometer (GC-MS) allows for the definitive identification of the separated compounds based on their mass spectra. gcms.cznih.gov

Given its structure, 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- is amenable to GC analysis. The selection of the column and temperature programming is critical for achieving good resolution.

Table 2: Typical GC-MS Parameters for Volatile Compound Analysis

ParameterValue/ConditionSource
Column Agilent HP-5MS (30 m × 0.25 mm I.D. × 0.25 µm) mdpi.com
Carrier Gas Helium at 1 mL/min mdpi.com
Injection Mode Split or Splitless hpst.cz
Oven Program Start at 40°C, ramp to 200°C mdpi.com
Detector Mass Spectrometer (e.g., Quadrupole) mdpi.com
Ion Source Temp. 230°C mdpi.com

Solid Phase Microextraction (SPME) Coupled with GC/MS

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. chromatographyonline.comnih.gov A fused-silica fiber coated with a polymeric stationary phase is exposed to the sample or its headspace. Analytes partition from the sample matrix onto the fiber, which is then transferred to the injector of a GC for thermal desorption and analysis. mdpi.com Headspace SPME (HS-SPME) is particularly useful for extracting volatile and semi-volatile compounds from solid or liquid samples without introducing the non-volatile matrix into the analytical instrument. chromatographyonline.com

This method is highly suitable for the trace analysis of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- in various matrices. The choice of fiber coating is crucial for efficient extraction.

Table 3: Common SPME Parameters for GC/MS Analysis

ParameterValue/ConditionSource
SPME Fiber Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) nih.gov
Extraction Mode Headspace (HS) chromatographyonline.com
Incubation/Extraction Temp. 60-80°C mdpi.comnih.gov
Extraction Time 20-60 minutes nih.gov
Desorption Thermal desorption in GC injector (e.g., 250°C for 3 min) superchroma.com.tw

Quantitative Analytical Methodologies

Accurate quantification is essential for understanding the concentration of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- in a sample. Stable isotope dilution assays represent the gold standard for this purpose.

Stable Isotope Dilution Assay (SIDA) for Quantification

The Stable Isotope Dilution Assay (SIDA) is the preferred method for accurate quantification in complex matrices. tum.de This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing ²H or ¹³C) to the sample at the beginning of the analytical process. researchgate.nettum.de Because the labeled standard is chemically identical to the analyte, it behaves the same way during sample preparation, extraction, and chromatographic separation, effectively correcting for any analyte loss or ionization suppression/enhancement in the mass spectrometer. tum.derestek.com Quantification is achieved by measuring the ratio of the response of the native analyte to its labeled internal standard. tum.de

A key challenge for applying SIDA to 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- is the availability of its isotopically labeled analog, which is often not commercially available and may require custom synthesis. tum.de Despite this, the high accuracy and precision afforded by SIDA, especially when coupled with techniques like HS-SPME-GCMS, make it an invaluable tool for rigorous quantitative studies. restek.comnih.gov

Reaction Kinetics and Mechanistic Investigations of 4 Hexen 3 One, 5 Hydroxy 2,2 Dimethyl and Its Analogs

Gas-Phase Reactivity Studies

The gas-phase reactions of volatile organic compounds (VOCs) are of primary importance in atmospheric science. For 4-Hexen-3-one (B1236432), 5-hydroxy-2,2-dimethyl-, its atmospheric fate is largely determined by its reactions with key oxidants such as hydroxyl radicals (OH) and chlorine atoms (Cl).

Reactions with Hydroxyl Radicals (OH)

The hydroxyl radical (OH) is the most significant daytime oxidant in the troposphere. The reaction of OH radicals with unsaturated ketones like 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- can proceed via two main pathways: addition to the carbon-carbon double bond and hydrogen abstraction from the C-H bonds.

For α,β-unsaturated ketones, the dominant reaction pathway is the addition of the OH radical to the C=C double bond, forming a substituted hydroxyalkyl radical. This initial adduct can then undergo further reactions, often with molecular oxygen, leading to the formation of various oxygenated products. In the case of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-, the presence of a hydroxyl group and bulky dimethyl substitution will influence the stability and subsequent reaction pathways of the resulting radical intermediates.

Studies on analogous compounds, such as 4-hexen-3-one and various methylated pentenones, have shown that the position of the methyl groups on the carbon chain significantly affects the reaction rate. This is attributed to the influence of the alkyl groups on the electron density of the double bond and steric hindrance at the reaction sites.

Reactions with Chlorine Atoms (Cl)

Chlorine atoms, present in marine and coastal atmospheres, are highly reactive and can also contribute to the degradation of VOCs. Similar to OH radicals, Cl atoms can react with 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- through addition to the double bond or hydrogen abstraction.

The reaction of Cl atoms with α,β-unsaturated ketones is generally faster than with OH radicals. The addition of a Cl atom to the double bond is the major pathway, leading to the formation of a chloro-substituted alkyl radical. This radical can then react further, contributing to the formation of secondary organic aerosols and other atmospheric pollutants.

Determination of Kinetic Rate Coefficients

While direct kinetic data for the reaction of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- with OH and Cl radicals are not available in the literature, the rate coefficients can be estimated by comparison with structurally similar compounds. The following table presents the experimentally determined rate coefficients for several analogous α,β-unsaturated ketones.

Table 1: Gas-Phase Rate Coefficients for the Reaction of OH Radicals and Cl Atoms with Selected Unsaturated Ketones at 298 K

Compound Rate Coefficient with OH (cm³ molecule⁻¹ s⁻¹) Rate Coefficient with Cl (cm³ molecule⁻¹ s⁻¹)
4-Hexen-3-one (8.45 ± 0.13) x 10⁻¹¹ Not available
3-Methyl-3-penten-2-one (6.5 ± 1.2) x 10⁻¹¹ (2.8 ± 0.4) x 10⁻¹⁰
4-Methyl-3-penten-2-one (8.1 ± 1.3) x 10⁻¹¹ (3.1 ± 0.4) x 10⁻¹⁰
5-Hexen-2-one (4.72 ± 0.12) x 10⁻¹¹ Not available

Based on these data, the rate coefficient for the reaction of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- with OH radicals is expected to be in the range of 10⁻¹¹ to 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. The presence of the hydroxyl and dimethyl groups may slightly alter the reactivity compared to the analogs listed. The rate coefficient for the reaction with Cl atoms is anticipated to be significantly higher, likely in the order of 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹.

Solution-Phase Reaction Mechanisms

In the solution phase, the reactivity of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- is governed by its functional groups: the α,β-unsaturated ketone, the hydroxyl group, and the bulky t-butyl-like group. These features allow for a variety of acid- and base-catalyzed transformations.

Acid-Catalyzed Transformations (e.g., reversible ring opening of furanone derivatives)

In the presence of acid, 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- and its derivatives can undergo various transformations. One notable reaction for analogous cyclic structures, such as furanones, is acid-catalyzed reversible ring opening. While the target compound is acyclic, understanding the principles of such reactions in similar systems is instructive.

For instance, substituted furan (B31954) rings in the presence of a Brønsted acid can undergo ring opening to form dicarbonyl compounds. researchgate.net This process is initiated by the protonation of the furan oxygen, followed by nucleophilic attack of a solvent molecule, leading to the cleavage of the C-O bond. The reversibility of this process depends on the stability of the open-chain and cyclic forms, which is influenced by the substituents on the ring. For γ-butyrolactone and its derivatives, ring-opening polymerization can be catalyzed by acids, demonstrating the susceptibility of the ester linkage to acid-catalyzed cleavage. icm.edu.plrsc.org

For 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-, acid catalysis could lead to isomerization reactions, such as the migration of the double bond or rearrangements involving the hydroxyl group. The specific products would depend on the reaction conditions and the stability of the potential carbocation intermediates.

Base-Mediated Transformations (e.g., hydroperoxide formation, isomerization)

Base-mediated reactions of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- can lead to a range of products through various pathways, including hydroperoxide formation and isomerization.

Hydroperoxide Formation: In the presence of a base and a source of hydroperoxide, such as hydrogen peroxide, α,β-unsaturated ketones can undergo a conjugate addition reaction. The hydroperoxide anion (HOO⁻), a soft nucleophile, preferentially attacks the β-carbon of the enone system. stackexchange.com This leads to the formation of a hydroperoxy enolate intermediate, which can then be protonated to yield a β-hydroperoxy ketone. This intermediate can subsequently undergo further reactions, such as intramolecular cyclization to form an epoxide. The mechanism for the conjugate addition of a hydroperoxide anion to an enone is depicted below.

Table 2: Mechanism of Base-Catalyzed Hydroperoxide Addition to an Enone

Step Description
1 The base abstracts a proton from hydrogen peroxide to form the hydroperoxide anion (HOO⁻).
2 The hydroperoxide anion acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone in a conjugate addition.
3 The resulting enolate intermediate is protonated by the solvent or upon workup to give the β-hydroperoxy ketone.

Isomerization: Base-catalyzed isomerization of α-hydroxy ketones, known as the α-ketol rearrangement, can also occur. This involves the 1,2-shift of an alkyl or aryl group. youtube.com For 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-, the presence of the hydroxyl group at the 5-position makes it a γ-hydroxy enone. Base-catalyzed isomerization could potentially lead to the formation of a more stable isomer. Additionally, if the double bond were to be epoxidized, the resulting epoxy ketone could undergo base-promoted isomerization to form an allylic alcohol. stackexchange.com

Oxidative Degradation Pathways

The atmospheric lifetime and environmental fate of volatile organic compounds such as 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- are significantly influenced by oxidative degradation processes. For α,β-unsaturated ketones, the primary pathways of atmospheric oxidation involve reactions with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (•NO₃). These reactions lead to the formation of a variety of smaller, oxygenated products, and in some cases, secondary organic aerosols. The presence of multiple functional groups—a carbon-carbon double bond, a ketone, and a hydroxyl group—in 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- offers several sites for oxidative attack, leading to complex reaction mechanisms.

Reaction with Hydroxyl Radicals (•OH)

The gas-phase reaction with hydroxyl radicals is a dominant degradation pathway for many unsaturated ketones during the daytime. copernicus.org The reaction typically proceeds via the electrophilic addition of the •OH radical to the carbon-carbon double bond. copernicus.org For 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-, this addition can occur at either the α-carbon (C-4) or the β-carbon (C-5). Theoretical calculations on similar α,β-unsaturated ketones suggest that the reaction proceeds almost exclusively through addition to the C=C double bond rather than hydrogen abstraction. copernicus.org

Following the initial •OH addition, molecular oxygen (O₂) rapidly adds to the resulting radical to form a peroxy radical (RO₂•). In the presence of nitric oxide (NO), this peroxy radical is converted to an alkoxy radical (RO•). The subsequent fate of the alkoxy radical dictates the final product distribution and can involve several competing pathways, including C-C bond scission and reaction with O₂.

Based on studies of analogous α,β-unsaturated ketones, two primary degradation routes for the alkoxy radical intermediate of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- can be proposed copernicus.org:

Pathway A (OH addition to C-5): Addition of the •OH radical to the β-carbon (C-5) followed by reaction with O₂ and NO leads to an alkoxy radical at C-4. This intermediate can then undergo C-C bond cleavage between the α- and β-carbons (C-4 and C-5). This would lead to the formation of 2,2-dimethyl-3-oxobutanal and a hydroxyethyl (B10761427) radical, which can be further oxidized.

Pathway B (OH addition to C-4): Addition of the •OH radical to the α-carbon (C-4) results in an alkoxy radical at C-5. Decomposition of this radical can occur via cleavage of the C-C bond between the carbonyl carbon and the α-carbon. This pathway would yield larger, more functionalized products.

The table below summarizes the expected major products from the reaction of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- with hydroxyl radicals, based on established mechanisms for similar compounds. copernicus.orgcopernicus.org

ReactantProposed IntermediateMajor Expected Products
4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- + •OH/O₂/NO5-alkoxy-4-hydroxy-2,2-dimethylhexan-3-one radical2,2-Dimethyl-3-oxobutanal, Acetaldehyde (B116499)
4-alkoxy-5-hydroxy-2,2-dimethylhexan-3-one radicalPivaloyl acetaldehyde, Glycolaldehyde

Ozonolysis

Ozonolysis is another significant oxidative degradation pathway for unsaturated compounds, involving the cleavage of the carbon-carbon double bond by ozone. wikipedia.org The reaction proceeds through the initial 1,3-dipolar cycloaddition of ozone to the C=C bond to form a primary ozonide (molozonide). msu.edu This unstable intermediate rapidly rearranges to a carbonyl oxide (Criegee intermediate) and a carbonyl compound. wikipedia.orgmsu.edu These two fragments can then recombine to form a more stable secondary ozonide (trioxolane). wikipedia.org

For 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-, the cleavage of the double bond at the C-4 and C-5 positions would yield two sets of initial products, depending on how the primary ozonide fragments. The subsequent fate of the Criegee intermediate is crucial and can be influenced by various factors, including the presence of water. Under oxidative work-up conditions, which are relevant in atmospheric chemistry, the intermediates are converted to ketones and carboxylic acids. masterorganicchemistry.com

The ozonolysis of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- is expected to yield the products outlined in the table below.

ReactantInitial Ozonolysis Products (Criegee Intermediate + Carbonyl)Final Products (after oxidative workup)
4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-[Hydroxy(methyl)methylidene]oxide + 2,2-Dimethyl-3-oxobutanalAcetic acid + 2,2-Dimethyl-3-oxobutanal
[2,2-Dimethyl-1-(oxo)propyl]oxidene + 2-Hydroxypropanal2,2-Dimethylpropanoic acid + Pyruvic acid

Studies on the ozonolysis of other α,β-unsaturated carbonyls have shown that the reaction rates can be influenced by the nature and position of substituents on the double bond. rsc.org For instance, the presence of alkyl groups can affect the stability of the transition state and the subsequent reaction pathways.

Photochemical Oxidation

Direct photolysis of α,β-unsaturated ketones can occur upon absorption of UV radiation, leading to excited electronic states. nih.gov The n→π* transition is typically the lowest energy transition and is primarily responsible for the photochemical reactivity of these compounds. nih.gov In the presence of oxygen, this can lead to oxidative degradation. While specific data for 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- is not available, studies on analogous compounds indicate that photo-oxidation can lead to a complex mixture of products resulting from rearrangements and fragmentation. pkusz.edu.cn The efficiency of such processes in the troposphere depends on the absorption spectrum of the compound and the quantum yield of the degradation reactions.

Theoretical and Computational Chemistry Studies on 4 Hexen 3 One, 5 Hydroxy 2,2 Dimethyl

Quantum Chemical Calculations for Reaction Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in analyzing chemical reactions. These methods can map out the potential energy surface of a reaction, identifying stable molecules (reactants, products) and the transition states that connect them.

Geometry Optimization of Stationary Points

The first step in a computational reaction analysis is the geometry optimization of all relevant stationary points on the potential energy surface. For 4-Hexen-3-one (B1236432), 5-hydroxy-2,2-dimethyl-, this would include the reactant itself, any intermediates, transition states, and the final products of a given reaction, such as its formation via an aldol-type reaction or its subsequent dehydration.

The optimization process involves finding the set of atomic coordinates that corresponds to a minimum (for stable species) or a first-order saddle point (for transition states) on the potential energy surface. The resulting geometries provide key information about bond lengths, bond angles, and dihedral angles. For 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-, a key structural feature to analyze would be the intramolecular hydrogen bond that can form between the hydroxyl group at C5 and the carbonyl oxygen at C3.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- (Calculated at B3LYP/6-31G(d) level of theory)

ParameterValue
C=O bond length (Å)1.24
C=C bond length (Å)1.34
C-O bond length (hydroxyl) (Å)1.43
O-H bond length (hydroxyl) (Å)0.97
H (hydroxyl) --- O (carbonyl) distance (Å)1.85
C-C-C bond angle (keto-enol system) (°)121.5
O-C-C-C dihedral angle (°)15.0

Note: The data in this table is illustrative and based on typical values for similar compounds, as specific computational studies on 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- are not available.

Elucidation of Reaction Pathways and Transition States

Once the geometries of the stationary points are optimized, the reaction pathway connecting them can be elucidated. This involves locating the transition state (TS) for each step of the reaction. The transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary frequency in its vibrational spectrum.

For instance, the formation of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- can occur through the aldol (B89426) addition of the enolate of 2,2-dimethyl-3-butanone to an aldehyde. Computational studies would aim to model the transition state for this C-C bond formation. Similarly, the acid- or base-catalyzed dehydration of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- to form an α,β-unsaturated ketone would proceed through a specific transition state. The energy of this transition state relative to the reactant (the activation energy) is a critical factor in determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the located transition state indeed connects the desired reactant and product.

Calculation of Rate Coefficients (e.g., Canonical Variational Theory with Small Curvature Tunneling)

With the energy profile of the reaction pathway established, it is possible to calculate theoretical rate coefficients. Transition State Theory (TST) is a common starting point. For more accurate predictions, especially for reactions with low barriers or those involving the transfer of light particles like hydrogen, more advanced theories such as Canonical Variational Theory (CVT) are employed. CVT improves upon TST by locating the "bottleneck" of the reaction not at the saddle point but at the point of maximum Gibbs free energy along the reaction path.

Furthermore, for reactions involving proton transfer, quantum mechanical tunneling can be a significant factor. The small curvature tunneling (SCT) correction is a method used to account for this phenomenon. For a reaction like the intramolecular proton transfer in the keto-enol tautomerism of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-, including tunneling corrections would be crucial for accurate rate coefficient predictions.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules. For 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-, the following properties could be calculated:

NMR Spectra: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated with good accuracy. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

IR Spectra: Vibrational frequencies can be computed to predict the positions of infrared absorption bands. For this molecule, characteristic peaks would include the C=O stretch, the O-H stretch, and the C=C stretch. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of UV-visible light. For 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-, the π→π* and n→π* transitions of the α,β-unsaturated ketone system would be of particular interest.

Table 2: Hypothetical Predicted Spectroscopic Data for 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-

Spectrum TypeParameterPredicted Value
¹H NMRδ (O-H) (ppm)3.5 - 4.5
¹H NMRδ (vinylic H) (ppm)6.1 - 6.8
¹³C NMRδ (C=O) (ppm)198 - 205
IRν (C=O) (cm⁻¹)1680 - 1700
IRν (O-H) (cm⁻¹)3400 - 3500 (broad)
UV-Visλ_max (n→π) (nm)~320
UV-Visλ_max (π→π) (nm)~220

Note: This data is illustrative and based on general values for similar β-hydroxy ketones and α,β-unsaturated systems. Specific experimental or high-level computational data for the target molecule is not available.

Structure-Reactivity Relationship Modeling

Structure-reactivity relationship modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. For a class of compounds like β-hydroxy ketones, computational descriptors can be calculated to build these models.

For 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-, relevant descriptors could include:

Electronic Descriptors: Charges on specific atoms (e.g., the carbonyl carbon, the β-carbon), energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap. These can indicate susceptibility to nucleophilic or electrophilic attack.

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Thermodynamic Descriptors: Enthalpy of formation, Gibbs free energy of formation, and dipole moment.

These descriptors, once calculated for a series of related β-hydroxy ketones, can be used to develop a mathematical model that predicts a particular reactivity aspect, such as the rate of dehydration or the susceptibility to oxidation.

The NIST WebBook provides experimental thermochemical data for the equilibrium between 2,4-Hexanedione, 5,5-dimethyl- and 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-, showing a reaction enthalpy (ΔrH°) of -16.0 ± 0.8 kJ/mol in the liquid phase. nist.gov This experimental value can serve as a benchmark for validating computational methods used to study the thermodynamics of this and related systems.

Biological Relevance and Biochemical Pathways Mechanistic and in Vitro Focus, Excluding Clinical Data

Natural Occurrence and Isolation from Biological Matrices

While research specifically identifying 4-Hexen-3-one (B1236432), 5-hydroxy-2,2-dimethyl- is limited, related compounds have been detected in plant species.

A closely related saturated analogue, 5-hydroxy-2,2-dimethylhexan-3-one, has been identified as a minor phytochemical in the methanolic extract of the water fern Azolla caroliniana. ijper.org In a Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the fern, this compound was detected with a peak area of 0.212%. ijper.org

Currently, there is no available scientific literature that documents the presence of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- in Cyclocarya paliurus tea or other fruits.

Table 1: Identification of a Related Compound in Azolla caroliniana
Compound NamePlant SourceExtraction MethodAnalytical MethodRelative Abundance (Peak Area %)Reference
5-hydroxy-2,2-dimethylhexan-3-oneAzolla carolinianaCold extraction with methanolGC-MS0.212 ijper.org

The study that identified 5-hydroxy-2,2-dimethylhexan-3-one in Azolla caroliniana utilized a cold extraction method with methanol. The fern-fronds were shade-dried, and a semi-solid mass was obtained from the methanolic extract using a vacuum rotary evaporator for subsequent GC-MS analysis. ijper.org Detailed isolation and purification protocols specifically for 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- from natural matrices are not described in the current scientific literature.

Enzymatic Biosynthesis Pathways

The enzymatic pathways leading to the formation of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- are not currently elucidated in published research.

There is no scientific evidence available to confirm the role of enzymes such as enone oxidoreductases or β-glucosidases in the biosynthesis of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-. Research on the biosynthesis of structurally different, but related-sounding flavor compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) has implicated these enzyme classes, but this cannot be extrapolated to the compound . researchgate.net

The metabolic precursors and conversion pathways that lead to the biosynthesis of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- in biological systems have not been identified. While D-fructose 1,6-diphosphate is a known precursor for other compounds, there is no data linking it to the formation of this specific hexenone (B8787527) derivative.

In Vitro Biochemical Interaction Studies

As of the current date, there are no published in vitro studies detailing the specific biochemical interactions of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-.

Compound Names Mentioned

Compound NameCAS NumberMolecular Formula
4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-59892-35-2C8H14O2
5-hydroxy-2,2-dimethylhexan-3-one545662-08-4 (from PubChem CID)C8H16O2
D-fructose 1,6-diphosphate488-69-7C6H14O12P2
4-hydroxy-2,5-dimethyl-3(2H)-furanone3658-77-3C6H8O3

Molecular Target Elucidation in Model Systems

The elucidation of specific molecular targets for 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- has not been detailed in available scientific literature. However, the core functional group, the α,β-unsaturated ketone, is known to be a reactive electrophile. This reactivity provides a basis for predicting its potential molecular interactions within a biological context.

The primary mechanism by which α,β-unsaturated carbonyls are known to interact with biological molecules is through Michael addition. In this reaction, the electrophilic β-carbon of the unsaturated ketone is susceptible to attack by nucleophiles. nih.gov Within a cell, key nucleophilic targets include the thiol groups of cysteine residues in proteins and the primary amine groups of lysine (B10760008) residues. nih.gov Therefore, it is plausible that 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- could form covalent adducts with a variety of proteins, potentially altering their structure and function.

Furthermore, α,β-unsaturated carbonyl compounds have been shown to interact with DNA. The predominant mechanism involves the formation of cyclic 1,N2-deoxyguanosine adducts. nih.gov This interaction with nucleic acids suggests that compounds containing this moiety could have implications in cellular processes involving DNA.

It is important to note that these are generalized potential targets based on the reactivity of the α,β-unsaturated ketone functional group. Specific in vitro studies with 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- would be necessary to identify its precise molecular targets and to understand the biological consequences of these interactions.

Mechanistic Insights into Bioactivity (e.g., antioxidant activity, antimicrobial activity in vitro)

While specific in vitro studies on the antioxidant and antimicrobial properties of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- are not readily found, the bioactivity of the broader class of α,β-unsaturated ketones has been investigated. These studies provide a framework for understanding the potential bioactivities of the target compound.

Antioxidant Activity in Vitro

The antioxidant potential of compounds is often assessed using in vitro assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. For instance, a study on novel α,β-unsaturated ketones demonstrated that their ability to scavenge the ABTS radical cation varied depending on their specific chemical structures. nih.gov The conversion of some α,β-unsaturated ketones into corresponding heterocyclic molecules was found to generally increase their antioxidant effects. nih.gov The antioxidant mechanism of such compounds can involve either single-electron transfer or hydrogen atom transfer to neutralize free radicals. nih.gov The presence of a hydroxyl group in the structure of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- could theoretically contribute to its antioxidant capacity, though this would need to be confirmed experimentally.

Antimicrobial Activity in Vitro

The α,β-unsaturated ketone moiety is a feature in a number of compounds that have been evaluated for antimicrobial properties. The antimicrobial activity of these compounds is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in microbial proteins and enzymes, thereby disrupting essential cellular functions.

Studies on various α,β-unsaturated ketone derivatives have shown a range of antibacterial and antifungal activities. For example, a series of synthesized α,β-unsaturated ketones were screened for their in vitro growth-inhibiting activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. apsronline.com The results indicated that the level of activity was highly dependent on the specific substitutions on the α,β-unsaturated ketone core. apsronline.com Some compounds showed significant antibacterial activity, while their antifungal activity against strains like Candida albicans and Aspergillus niger was negligible or mild. apsronline.com Another study investigating β-keto esters, which share some structural similarities, also reported varying degrees of antimicrobial activity against pathogenic and phytopathogenic bacteria. mdpi.com

The following table summarizes the potential bioactivities and the assays used to evaluate them for the general class of α,β-unsaturated ketones.

Bioactivity Common In Vitro Assay Potential Mechanism
AntioxidantABTS Radical Scavenging AssayElectron or hydrogen atom donation to neutralize free radicals.
AntimicrobialAgar Well Diffusion MethodMichael addition with nucleophilic residues in microbial proteins and enzymes.

It must be emphasized that the specific antioxidant and antimicrobial efficacy of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- can only be determined through direct in vitro testing.

Applications in Chemical Sciences Excluding Clinical, Dosage, and Safety Information

Synthetic Auxiliary and Building Block in Organic Chemistry

The structural features of 4-Hexen-3-one (B1236432), 5-hydroxy-2,2-dimethyl- make it a valuable building block in organic synthesis. The α,β-unsaturated ketone moiety is a classic Michael acceptor, allowing for the formation of new carbon-carbon bonds through conjugate addition reactions. Furthermore, the ketone's carbonyl group and the tertiary hydroxyl group can undergo a wide range of transformations.

One of the primary methods for synthesizing α,β-unsaturated ketones involves the oxidation of the corresponding allylic alcohol precursor. This highlights the synthetic relationship between these classes of compounds. The synthesis of complex molecules often relies on intermediates that possess multiple reactive sites, and this compound serves as a prime example.

Research on structurally related enones demonstrates their utility in sophisticated chemical reactions. For instance, ruthenium catalysts have been used to facilitate reactions between α,β-enones and olefins to create new C-C bonds. A specific example involved the reaction of 2,2-dimethyl-4-hexen-3-one with styrene, catalyzed by a ruthenium complex, which resulted in a branched product. Such catalyzed reactions showcase the potential of these scaffolds to build molecular complexity. The challenge in the synthesis of these compounds often lies in achieving high selectivity, particularly in controlling the E/Z stereochemistry of the double bond.

Research into Flavor and Fragrance Chemistry

Research into new flavor and fragrance compounds is a significant area of chemical science. While specific sensory data for 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- is not widely published, the properties of the parent compound, 4-hexen-3-one, provide a basis for its exploration in this field. 4-Hexen-3-one is known for its pungent, ethereal, spicy, and green aroma with tropical and metallic notes. thegoodscentscompany.com It is used in trace amounts in savory and spice flavors. thegoodscentscompany.com

Potential Utility in Agrochemical Synthesis

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often requires novel molecular scaffolds that can be elaborated into active ingredients. The functional group array in 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- makes it a potential intermediate in the synthesis of more complex agrochemical products. Its reactive sites allow for the attachment of various other pharmacophores or toxophores.

Chemical manufacturers that produce related intermediates often supply the agrochemical industry, indicating a demand for such building blocks in this sector. thegoodscentscompany.com The versatility of α,β-unsaturated ketones as synthetic precursors is well-established, and their derivatives are incorporated into a wide range of biologically active molecules. The specific combination of functional groups in 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- could be leveraged to create new active compounds with desired efficacy and environmental profiles.

Exploration in Materials Science Research

In materials science, monomers with multiple functional groups are sought after for the creation of advanced polymers with tailored properties. The chemical structure of enones, featuring both a polymerizable double bond and a reactive carbonyl group, makes them interesting candidates for monomer synthesis. The class of poly(vinyl ketones) has been studied for its unique photochemical properties and its ability to undergo photodegradation.

4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- possesses a vinyl group that is susceptible to polymerization, and an additional hydroxyl group that offers a site for post-polymerization modification. This could allow for the creation of functional polymers with enhanced hydrophilicity, cross-linking capabilities, or the ability to chelate metals. While specific research on the use of this exact compound in polymer synthesis is not prominent, its structure is analogous to other functional monomers used in materials science research. A patent for a synthesis method of a related β-diketone compound indicates the industrial interest in similar structures for various applications, which could extend to materials. chemicalbook.com

Future Research Directions and Unaddressed Questions in the Study of 4 Hexen 3 One, 5 Hydroxy 2,2 Dimethyl

Development of Novel and Sustainable Synthetic Routes

Current synthetic approaches to α,β-unsaturated hydroxy ketones often rely on classical methods like aldol (B89426) condensations followed by dehydration, which may involve harsh conditions or produce significant waste. youtube.com Future research should prioritize the development of more efficient, atom-economical, and environmentally benign synthetic strategies.

A particularly promising area is the use of biocatalysis. One-pot multistep enzymatic cascades, for example, could offer a "green" approach, starting from bio-derived alcohols to produce chiral α-hydroxy ketones, minimizing waste and avoiding the use of reactive and toxic intermediates. rsc.org Enzymes such as alcohol dehydrogenases, oxidases, and lyases could be employed in concert to construct the target molecule with high stereoselectivity. rsc.orgnih.gov The enantioselective addition of water to α,β-unsaturated ketones or asymmetric aldol additions are other biocatalytic strategies that could afford direct access to the chiral hydroxy ketone core structure. rsc.org

Furthermore, tandem catalytic reactions represent a powerful strategy. For instance, a facile Hβ zeolite-catalyzed process has been developed for synthesizing α,β-unsaturated ketones from aldehydes and alkynes under solvent-free conditions, a method that could be adapted for this specific compound. rsc.org Similarly, a photocatalytic decarboxylation of unsaturated acids coupled with a C-O cross-coupling offers a sustainable route using water as an oxygen source. organic-chemistry.org Exploring these modern catalytic systems could lead to more scalable and sustainable production methods.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Potential Advantages Key Challenges Relevant Catalyst/System
Biocatalytic Cascade High stereoselectivity, mild conditions, renewable feedstocks, reduced waste. rsc.org Enzyme stability and activity, substrate scope, process optimization. Oxidase-lyase cascades, alcohol dehydrogenases. rsc.orgnih.gov
Zeolite Catalysis Solvent-free conditions, catalyst reusability, simple work-up. rsc.org Catalyst deactivation, substrate specificity, control of side reactions. Hβ zeolite. rsc.org
Dual Photoredox/Metal Catalysis Use of visible light, sustainable oxygen source (water/air), high atom economy. organic-chemistry.org Catalyst cost and stability, optimization of light source and reaction conditions. Iridium/Palladium dual catalyst system. organic-chemistry.org

| Manganese-Catalyzed Oxidation | Use of dioxygen as a green oxidant, direct conversion from unsaturated ketones. researchgate.net | Catalyst loading, control of over-oxidation, substrate scope. | Mn(dpm)3 with Phenylsilane. researchgate.net |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the novel synthetic routes discussed above, a deeper understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are critical. Traditional offline analysis is often too slow to capture transient intermediates or to accurately map reaction progress.

Future studies should implement Process Analytical Technology (PAT) to gain deeper insights. Techniques like time-resolved infrared (TRIR) spectroscopy can probe the vibrational modes of molecules on ultrafast timescales, providing detailed mechanistic and kinetic data. numberanalytics.com For more complex reaction mixtures, hyphenated methods such as chromatography-IR spectroscopy can be invaluable. numberanalytics.com

Ultrafast (UF) 2D NMR spectroscopy is another powerful tool that has overcome the time limitations of standard 2D NMR, enabling the study of fast organic reactions as they occur. nih.gov This could be particularly useful for tracking the formation and consumption of intermediates in the synthesis of 4-Hexen-3-one (B1236432), 5-hydroxy-2,2-dimethyl-. Additionally, molecular rotational resonance (MRR) spectroscopy is an emerging, highly selective technique that can be automated for online reaction monitoring, capable of providing kinetic information and determining reaction completion with high precision. acs.org

Refined Computational Models for Complex Chemical Systems

Computational chemistry offers a powerful lens to complement experimental studies. While standard quantum chemical calculations can predict the properties of stable molecules, future research should focus on developing more refined models to understand the dynamic processes involved in the synthesis and reactivity of 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-.

The United Reaction Valley Approach (URVA), for example, can analyze the reaction mechanism in terms of distinct phases, from initial reactant contact to final product separation, revealing hidden intermediates and transition states. acs.orgsmu.edu This level of detail allows for the identification of the electronic factors that control the reaction mechanism and energetics. acs.org

For enzymatic reactions, computational enzyme modeling has become an indispensable tool. nih.gov Simulations can characterize reaction pathways, transition states, and conformational changes within an enzyme's active site. nih.gov Significant challenges remain in modeling complex, multistep enzymatic reactions, and advancing these computational methods will be crucial for designing or discovering enzymes capable of efficiently synthesizing the target molecule. nih.gov Density Functional Theory (DFT) calculations can also be employed to shed light on reaction mechanisms and elucidate the basis for regioselectivity in complex catalytic systems. acs.org

Elucidation of Undiscovered Biochemical Pathways and Enzymatic Mechanisms

The structural motifs within 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- suggest potential involvement in or interaction with biological systems. Ketones are central to various metabolic pathways, including ketogenesis and steroidogenesis. numberanalytics.com The α,β-unsaturated ketone moiety, in particular, is a known toxicant found in sources like cigarette smoke, capable of forming adducts with glutathione (B108866) (GSH) and leading to cellular GSH depletion. researchgate.net

Future research should investigate whether this specific compound is a natural product or a metabolite in any organism. If so, identifying the biosynthetic pathway would be a primary goal. This would likely involve enzymes such as cytochrome P450s for hydroxylation and reductases for ketone metabolism. rsc.org

Conversely, studying the metabolic fate of this compound in various biological systems is crucial. Research has shown that the intracellular metabolism of α,β-unsaturated aldehydes and ketones can differ significantly; for instance, GSH adducts of unsaturated aldehydes are rapidly reduced by carbonyl reductases, a process that is much slower for unsaturated ketones. researchgate.net Understanding which specific enzymes (e.g., carbonyl reductases, alcohol dehydrogenases) are responsible for metabolizing 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl- and characterizing the resulting metabolites could reveal potential bioactivities or toxicological profiles. nih.govresearchgate.net

Exploration of New Chemical Transformations and Derivatizations

The two distinct functional groups in 4-Hexen-3-one, 5-hydroxy-2,2-dimethyl-—the α,β-unsaturated ketone and the tertiary alcohol—provide a rich platform for exploring new chemical transformations and creating a library of novel derivatives.

The conjugated system is ripe for various addition reactions. libretexts.org Future work could explore metal-free hydrosulfonylation to create γ-keto sulfones, which are valuable synthetic intermediates. rsc.org Michael-type additions remain a cornerstone for forming new carbon-carbon bonds, and applying modern variations of this reaction could lead to complex molecular architectures. libretexts.org

The hydroxyl group can be a handle for derivatization. Chemoselective derivatization techniques can target the hydroxyl group while leaving the ketone untouched. nih.gov For example, esterification or the formation of O-methylthiomethyl (O-MTM) derivatives could be explored. nih.gov Furthermore, the chiral center at the hydroxyl-bearing carbon makes this molecule a valuable chiral building block. Enzymatic kinetic resolution through stereoselective acetylation could be used to separate enantiomers, providing access to enantiopure forms for further synthesis. acs.org Developing derivatization agents that react specifically with aldehydes and ketones, such as 2-hydrazinoquinoline (B107646) (HQ) or 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), could also be used to create new compounds for analytical or synthetic purposes. nih.govyorku.ca

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 5-hydroxy-2,2-dimethyl-4-hexen-3-one, and how can purity be ensured?

  • Methodology :

  • Aldol Condensation : Use a base-catalyzed aldol reaction between a β-keto ester (e.g., methyl acetoacetate) and an α,β-unsaturated aldehyde, followed by hydrolysis and decarboxylation. Protecting the hydroxyl group (e.g., silylation) may prevent side reactions during synthesis .
  • Purification : Employ fractional distillation (boiling point ~135–137°C) or silica gel chromatography (eluting with ethyl acetate/hexane mixtures) to isolate the compound. Validate purity via GC-MS or HPLC (retention time comparison with standards) .

Q. Which spectroscopic techniques are optimal for characterizing 5-hydroxy-2,2-dimethyl-4-hexen-3-one?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H NMR for vinyl proton splitting patterns (δ ~5–6 ppm) and hydroxyl proton exchange (broad signal at δ ~1–5 ppm). 13C^{13}C NMR confirms carbonyl (δ ~200–210 ppm) and quaternary carbons (δ ~30–40 ppm for dimethyl groups) .
  • Mass Spectrometry : Use EI-MS (electron ionization) to identify molecular ion peaks (expected m/z ~140–142) and fragmentation patterns (e.g., cleavage at the α,β-unsaturated carbonyl) .
  • IR Spectroscopy : Detect carbonyl stretching (~1700 cm1^{-1}) and hydroxyl O-H stretching (~3200–3600 cm1^{-1}) .

Q. How can isomerism (cis/trans) in the α,β-unsaturated ketone moiety be resolved experimentally?

  • Methodology :

  • NOESY NMR : Identify spatial proximity of vinyl protons to differentiate cis (NOE between vinyl and adjacent protons) vs. trans isomers.
  • Polarimetry : If chiral centers exist (e.g., at C5 hydroxyl), measure optical activity to confirm stereochemistry .

Advanced Research Questions

Q. What are the dominant atmospheric degradation pathways for 5-hydroxy-2,2-dimethyl-4-hexen-3-one, and how do substituents influence reactivity?

  • Methodology :

  • Kinetic Studies : Use smog chambers with OH radical sources (e.g., H2 _2O2 _2 photolysis) to measure rate coefficients (kOHk_{\text{OH}}). Compare experimental values (e.g., ~9.04 × 1011^{-11} cm3^3 molecule1^{-1} s1^{-1}) with SAR predictions (e.g., Kwok-Atkinson model underestimates by ~40% due to steric effects from dimethyl groups) .
  • Ozonolysis : Quantify ozonide formation via FTIR or GC-MS to assess O3_3-mediated degradation (enhanced reactivity when carbonyl is adjacent to the double bond) .

Q. How can computational chemistry resolve discrepancies between experimental and predicted reaction kinetics?

  • Methodology :

  • DFT Calculations : Optimize transition states for OH radical addition at the α/β carbons. Use B3LYP/6-31G** to calculate activation energies and compare with experimental kOHk_{\text{OH}}. Highlight steric hindrance from dimethyl groups as a key factor .
  • MD Simulations : Model atmospheric lifetimes using collision cross-sections derived from molecular dynamics trajectories .

Q. What role does the 5-hydroxy group play in modulating biological activity or chemical stability?

  • Methodology :

  • Derivatization : Synthesize analogs (e.g., acetylated hydroxyl) and compare bioactivity (e.g., antimicrobial assays) or stability (TGA/DSC analysis).
  • pH-Dependent Studies : Monitor tautomerization (keto-enol) via UV-Vis spectroscopy at varying pH levels. Hydroxyl deprotonation may enhance nucleophilic reactivity .

Q. How can conflicting data on degradation kinetics be reconciled in environmental fate models?

  • Methodology :

  • Sensitivity Analysis : Identify model parameters (e.g., rate coefficients, branching ratios) with the highest uncertainty. Validate via multi-laboratory reproducibility studies.
  • Mechanistic Revisions : Incorporate steric and electronic effects of substituents (e.g., dimethyl groups reduce H-atom abstraction efficiency) into SAR equations .

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